6-(2-Methylpropoxy)pyridin-3-ol

Catalog No.
S3223299
CAS No.
1256786-97-6
M.F
C9H13NO2
M. Wt
167.208
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(2-Methylpropoxy)pyridin-3-ol

CAS Number

1256786-97-6

Product Name

6-(2-Methylpropoxy)pyridin-3-ol

IUPAC Name

6-(2-methylpropoxy)pyridin-3-ol

Molecular Formula

C9H13NO2

Molecular Weight

167.208

InChI

InChI=1S/C9H13NO2/c1-7(2)6-12-9-4-3-8(11)5-10-9/h3-5,7,11H,6H2,1-2H3

InChI Key

MOLJVBVIZXJELC-UHFFFAOYSA-N

SMILES

CC(C)COC1=NC=C(C=C1)O

Solubility

not available

6-(2-Methylpropoxy)pyridin-3-ol is an organic compound characterized by its molecular formula C9H13NO2C_9H_{13}NO_2 and a molecular weight of 167.21 g/mol. It features a pyridine ring substituted with a hydroxyl group and a 2-methylpropoxy group, which contributes to its unique chemical properties and potential biological activities. This compound is a derivative of pyridine, a heterocyclic aromatic organic compound known for its diverse applications in chemistry and biology.

.2-Fluoro-6-(2-methylpropoxy)pyridin-3-olC9H12FNO2Contains a fluorine atom, altering reactivity and stability.5-Chloro-6-(2-methylpropoxy)pyridin-3-amineC9H12ClNSubstituted with chlorine; investigated for antimicrobial properties.

Uniqueness

The uniqueness of 6-(2-Methylpropoxy)pyridin-3-ol lies in the presence of the 2-methylpropoxy group, which imparts distinct chemical properties and reactivity compared to other pyridinols. This substitution influences the compound’s solubility, stability, and interaction with other molecules, making it particularly valuable in research and industrial applications.

Research indicates that 6-(2-Methylpropoxy)pyridin-3-ol exhibits potential biological activities, particularly in enzyme-catalyzed reactions and microbial transformations. Its mechanism of action may involve interactions with specific molecular targets, leading to the formation of hydroxylated derivatives that could influence various biochemical pathways. The compound's unique structure may confer distinct pharmacological properties, making it a candidate for further biological studies.

The synthesis of 6-(2-Methylpropoxy)pyridin-3-ol can be accomplished through several methods:

  • Direct Synthesis: One method involves the reaction of 3-bromo-4-fluorobenzonitrile with 6-isobutoxypyridin-3-ol in the presence of potassium carbonate and dimethyl sulfoxide at elevated temperatures (80°C) for several hours.
  • Biocatalytic Approaches: Another promising method includes using whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives, showcasing a biocatalytic approach that could be beneficial for industrial applications .

6-(2-Methylpropoxy)pyridin-3-ol has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
  • Biology: The compound is utilized in studies involving enzyme-catalyzed reactions and microbial transformations.
  • Industry: It finds use in the production of pharmaceuticals, agrochemicals, and other fine chemicals due to its unique properties .

Interaction studies involving 6-(2-Methylpropoxy)pyridin-3-ol focus on its binding affinities with biological targets. Preliminary investigations may include assessing its role as a substrate for enzymes involved in hydroxylation reactions. Understanding these interactions is crucial for evaluating its pharmacological potential and therapeutic applications.

Several compounds share structural similarities with 6-(2-Methylpropoxy)pyridin-3-ol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Pyridin-2-olC5H5NOA hydroxylated pyridine derivative with significant importance.
6-Aminopyridin-3-olC6H7NA phenolic antioxidant with potential therapeutic applications.
3-PyridinolC5H5NOA basic pyridine derivative used in various

XLogP3

2.1

Dates

Modify: 2023-08-19

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